4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNWNTNUJCAOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
A common strategy starts with cyclization of suitable precursors such as aminothiophene derivatives or amidines with carbonyl-containing reagents. For example, cyclization of 2-aminothiophene carboxylic acid derivatives with formamide or formimidate reagents under heating can yield the thieno[2,3-d]pyrimidine ring system with a keto group at position 4.
Carboxylation at the 5-Position
The carboxylic acid group at the 5-position can be introduced either by using carboxylated starting materials or by post-cyclization modifications such as oxidation or hydrolysis of ester intermediates.
Specific Preparation Methods and Research Findings
Method Based on Polyphosphoric Acid-Mediated Cyclization
One reported method involves heating ethyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate in a mixture of polyphosphoric acid and a corresponding carboxylic acid at elevated temperatures (~170°C) for several hours. After cooling, the reaction mixture is neutralized, and the product is isolated by filtration and washing. This method yields the corresponding 4-oxo thieno[2,3-d]pyrimidine carboxylic acids with moderate to good yields (e.g., 55%) and high purity after recrystallization.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate + Carboxylic acid + Polyphosphoric acid | Heated at 170°C for 5-7 hours | 55 | Cyclization and carboxylation |
| 2 | Neutralization with NaOH | Precipitate formation | — | Isolation of product |
| 3 | Recrystallization in ethanol | Purification | — | Improves purity |
S-Alkylation and Cyclization Routes
Starting from 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylic acid derivatives, S-alkylation with phenacyl bromides in solvents such as dimethylformamide at elevated temperatures (~130°C) can yield intermediates that undergo further cyclization to form fused heterocyclic systems related to the target compound. These methods provide derivatives useful for biological activity studies but also serve as routes to the parent acid via hydrolysis.
Ester Hydrolysis and Amide Formation
Ester intermediates of the thieno[2,3-d]pyrimidine carboxylic acids can be hydrolyzed under basic conditions (e.g., 1 N NaOH) followed by acidification to yield the free carboxylic acid. This step is often used in the final stages of synthesis after functional group modifications such as N-alkylation or amide bond formation.
Analytical Characterization Supporting Preparation
NMR Spectroscopy: Proton NMR typically shows characteristic signals for the thiophene methyl group around 2.79-2.82 ppm and amino protons near 5.7 ppm. Carboxylic acid protons and aromatic signals confirm substitution patterns.
Mass Spectrometry: LC-MS and HRMS confirm molecular weights consistent with the target compound and derivatives.
Melting Point: Reported melting points (e.g., >255°C) indicate purity and crystallinity of the synthesized acids.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Product Purity/Notes |
|---|---|---|---|---|
| 1 | Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate | Polyphosphoric acid, carboxylic acid, 170°C, 5-7 h | 55 | Cyclization and carboxylation, recrystallized |
| 2 | 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylic acid derivatives | Phenacyl bromide, DMF, 130°C, 3 h | 73 | S-alkylation leading to fused heterocycles |
| 3 | Ester intermediates | 1 N NaOH hydrolysis, acid workup | Variable | Conversion to free acid, purification step |
Chemical Reactions Analysis
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
Medicinal Chemistry
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid has been investigated for its potential as an antimicrobial agent. Its primary target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial protein synthesis. By inhibiting TrmD, the compound disrupts the methylation of tRNA, leading to reduced protein synthesis and bacterial cell death.
Antimicrobial Activity
Research indicates significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Gram-positive and Gram-negative bacteria | |
| 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine | Similar activity profile |
Biological Studies
The compound is also utilized in studies related to enzyme inhibition and protein interactions. Its unique structural features allow it to effectively interact with bacterial enzymes, making it a valuable candidate for further research in antimicrobial drug development.
Industrial Applications
In addition to its biological applications, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. These derivatives may have potential pharmaceutical applications or serve as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial RNA modification . This inhibition disrupts bacterial protein synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
- Structure : The ethyl ester derivative of the parent compound, with a carboxylate group replaced by an ethyl ester.
- Synthesis : Synthesized via esterification of the carboxylic acid precursor using thionyl chloride and alcohols (e.g., t-BuOH) .
- Applications: Often used as an intermediate in drug development.
Pyrido[2,3-d]pyrimidine Analogs
a) 8-Ethyl-D5-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid Hydrochloride
- Structural Differences: Replaces the thieno ring with a pyrido ring and introduces a piperazine substituent.
- Properties: Deuterated ethyl group (D5) enhances metabolic stability. Molecular weight: 374.41 g/mol (matches fluorinated quinolone derivatives) .
- Potential Use: Likely explored for antimicrobial activity, given its structural resemblance to fluoroquinolones.
b) 1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic Acid
- Substituents : Cyclopentyl and cyclopropyl groups enhance lipophilicity (LogP ~2.05), improving membrane permeability.
- Biological Relevance : The mercapto (-SH) group may facilitate disulfide bonding with cysteine residues in biological targets .
- Status : Available commercially (97% purity), indicating robust synthetic routes .
Fluorinated Pyrimidine Derivatives
- Example: 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester Key Features: Dual trifluoromethyl groups increase metabolic stability and electron-withdrawing effects. Analytical Data: LCMS m/z 366 [M+H]⁺; HPLC retention time: 1.26 minutes . Comparison: Fluorination contrasts with the non-fluorinated thieno-pyrimidine core, offering distinct electronic and steric profiles .
Pyrrolo[2,3-d]pyrimidine Derivatives
- Example: 2-Amino-4,7-dihydro-4-oxo-7-β-D-ribofuranosyl-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Structural Nuance: Incorporates a ribofuranosyl group, making it a nucleoside analog. Applications: Likely investigated for antiviral or anticancer activity due to its similarity to purine/pyrimidine bases .
Biological Activity
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₇H₄N₂O₃S
- Molecular Weight : 196.18 g/mol
The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme. The compound inhibits TrmD function, disrupting the methylation of tRNA, which is crucial for protein synthesis in bacteria. This inhibition leads to reduced protein synthesis and ultimately bacterial cell death .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:
These results demonstrate that compounds derived from thieno[2,3-d]pyrimidines possess varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Case Studies
A recent study focused on the synthesis and evaluation of N-benzylamides of 4-Oxo-5-methylthienopyrimidine-6-carboxylic acid derivatives. These derivatives were tested against standard strains of microorganisms. The findings revealed promising antimicrobial activity with a mechanism likely involving inhibition of TrmD .
In another study, molecular docking simulations were performed to understand the binding affinity of these compounds to the TrmD active site. The results indicated that certain structural modifications significantly enhanced binding affinity and antimicrobial potency .
Research Findings
Recent literature emphasizes the potential of thieno[2,3-d]pyrimidine derivatives in drug development. The following points summarize key findings:
- Inhibition of TrmD : The compound's ability to inhibit TrmD is a critical factor in its antimicrobial activity .
- Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[2,3-d]pyrimidine scaffold can lead to significant changes in biological activity. For instance, benzyl substitutions at specific positions enhance antimicrobial efficacy .
- Comparative Studies : When compared to established antibiotics like Meropenem, some derivatives showed comparable or superior activity against resistant bacterial strains .
Q & A
Q. What are the recommended synthetic routes for preparing 4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives?
The core structure is typically synthesized via alkaline hydrolysis of ester precursors. For example, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes hydrolysis with a threefold excess of NaOH in aqueous medium under mild heating. The resulting carboxylic acid is isolated via acidification with orthophosphoric acid and purified by filtration . Subsequent derivatization (e.g., amidation) employs coupling reagents like 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF), enabling one-pot reactions with amines at ambient conditions .
Q. How should researchers characterize synthesized derivatives of this compound?
Key characterization methods include:
- 1H NMR spectroscopy : Signals for amide NH protons appear as triplets in the 8.69–8.78 ppm range due to proximity to methylene groups .
- LCMS : Confirmation of molecular ions (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) ensure purity and structural integrity .
- Elemental analysis : Validates molecular formula compliance (e.g., C10H12N2O4 for a related analog) .
Advanced Research Questions
Q. How can researchers address low reactivity of ester intermediates during amidation?
The low reactivity of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in direct amine coupling necessitates peptide coupling reagents. CDI activates the carboxylic acid to form an imidazolide intermediate, which reacts efficiently with benzylamines in DMF without requiring high temperatures or pressure. This method minimizes side products and simplifies purification .
Q. What computational strategies are used to predict the bioactivity of derivatives?
Molecular docking studies (e.g., with AutoDock Vina) against targets like TrmD methyltransferase (PDB ID: 5ZHN) help predict binding modes. For example, RMSD values ≤1.952 Å between docked and crystallographic poses validate reliability. Researchers should optimize torsional parameters and use tools like Discovery Studio for visualization .
Q. How can contradictions in antimicrobial activity data be resolved?
Discrepancies between in vitro antimicrobial assays and computational predictions may arise from solubility or off-target effects. Mitigation strategies include:
- Parallel docking and assay validation : Compare docking scores (e.g., binding energy ≤-8.5 kcal/mol) with MIC values against bacterial strains.
- Structural tweaks : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or modifying substituent positions (e.g., benzyl vs. pyridyl) can enhance activity .
Q. What safety precautions are critical when handling reactive intermediates?
While no acute toxicity data are available for the core compound, related analogs require:
Q. How can structural modifications improve pharmacokinetic properties?
Q. What analytical methods assess compound stability during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
